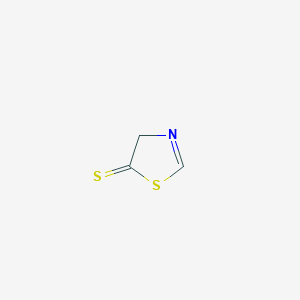
3-(3-Chlorophenylethyl)pyridine
Overview
Description
3-(3-Chlorophenylethyl)pyridine is a chemical compound . It is a derivative of pyridine, which is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of 3-(3-Chlorophenylethyl)pyridine N-Oxide, a related compound, is C13H12ClNO . The exact mass is 233.0607417 g/mol . The structure includes a pyridine ring with a 3-chlorophenylethyl group attached .Chemical Reactions Analysis
Pyridines are often used in radical-mediated C–H functionalization . This is a powerful tool in synthetic chemistry for the direct functionalization of the C–H bonds of the pyridine scaffold .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(3-Chlorophenylethyl)pyridine: serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds with significant biomedical applications . These compounds exhibit structural similarity to purine bases, making them valuable in medicinal chemistry for their potential biological activity.
Halogenation Reactions
In organic chemistry, the halogenation of pyridines is crucial for drug and agrochemical development3-(3-Chlorophenylethyl)pyridine can undergo regioselective halogenation at the 3-position through Zincke imine intermediates, leading to a diverse set of 3-halopyridines . This method demonstrates the compound’s versatility in late-stage functionalization of complex pharmaceuticals.
Therapeutic Effects
Pyridine derivatives, including 3-(3-Chlorophenylethyl)pyridine , are known for their outstanding therapeutic effects. They play significant roles in medicinal, synthetic, and bio-organic chemistry, contributing to the development of new treatments and drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNRACOMOLTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602988 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Chlorophenyl)ethyl]pyridine | |
CAS RN |
31251-59-9 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















